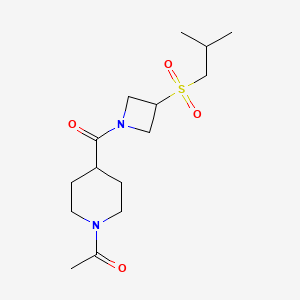

1-(4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4S/c1-11(2)10-22(20,21)14-8-17(9-14)15(19)13-4-6-16(7-5-13)12(3)18/h11,13-14H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEVCJNWUSMUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The isobutylsulfonyl group (−SO₂−iBu) is electron-withdrawing and participates in nucleophilic substitution or elimination reactions. Key findings:

-

Nucleophilic Attack : The sulfonyl group stabilizes adjacent carbanions, enabling substitution at the azetidine β-position under basic conditions. For example, hydroxide ions may displace the sulfonyl group, leading to azetidine ring-opening (see Table 1) .

-

Reduction : While uncommon, sulfonyl groups can be reduced to thioethers using reagents like LiAlH₄, though direct evidence for this compound is limited .

Azetidine Ring Reactivity

The strained four-membered azetidine ring exhibits unique reactivity:

-

Ring-Opening : Under acidic or nucleophilic conditions (e.g., aqueous HCl or NaCN), the azetidine ring undergoes cleavage. For example, hydrolysis yields γ-amino ketones (Figure 1) .

-

Electrophilic Substitution : The nitrogen in the azetidine ring can react with acylating agents (e.g., acetyl chloride) to form secondary amides, though steric hindrance may limit this .

Piperidine and Acetyl Group Reactions

-

Amide Hydrolysis : The piperidine-linked amide bond (−CON−) hydrolyzes under acidic (HCl/H₂O) or basic (NaOH) conditions, producing carboxylic acid and piperidine derivatives .

-

Ketone Reactivity : The acetyl group (ethanone) undergoes typical ketone reactions:

Cross-Coupling and Functionalization

Patent data highlights synthetic strategies for analogous azetidine derivatives:

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at reactive positions (e.g., replacing sulfonyl groups with boronic esters) .

-

Michael Addition : DBU-catalyzed additions to α,β-unsaturated carbonyl systems are feasible, leveraging the acetyl group’s electrophilicity .

Stability and Degradation Pathways

-

Thermal Stability : The compound is stable below 150°C but may decompose at higher temperatures, releasing SO₂ gas from the sulfonyl group .

-

Oxidative Degradation : Strong oxidants (e.g., KMnO₄) target the piperidine ring, forming N-oxides or breaking C−N bonds .

Mechanistic Insights

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Table 1: Key Structural Differences and Similarities

Key Observations :

- The target compound’s azetidine-sulfonyl group distinguishes it from analogs with aromatic (e.g., phenyl, benzisoxazole) or heteroaromatic (e.g., tetrazole, quinazoline) substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The target compound’s higher molecular weight (due to the azetidine-sulfonyl group) may influence solubility and bioavailability compared to simpler analogs like ’s phenyl derivative.

Insights :

- The absence of synthetic data for the target compound limits direct comparison, but crystallization (as in ) and amide coupling (as in ) are common strategies for piperidin-1-yl ethanone derivatives .

Spectral and Stability Data

- NMR Studies: highlights isomerization in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone due to amide bond dynamics. The target compound’s azetidine-sulfonyl group may reduce isomerization by increasing steric hindrance .

- Mass Spectrometry : The Iloperidone intermediate () shows m/z 443 ([M+H]⁺), while nitroimidazole derivatives () have higher m/z values (~570–638), consistent with their larger substituents .

Q & A

Q. Methodological Considerations :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

- Catalysts : Lewis acids (e.g., AlCl₃) improve ketone formation yields but require rigorous moisture exclusion .

How can structural ambiguities in this compound be resolved using advanced spectroscopic and computational techniques?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.0 ppm; piperidine carbons at δ 45–55 ppm). NOESY confirms spatial proximity of isobutylsulfonyl and piperidine groups .

- X-ray Crystallography : Resolves bond angles (e.g., azetidine C-N-C ~90°) and confirms the isobutylsulfonyl group’s orientation .

- DFT Calculations : Predicts stable conformers and validates experimental NMR/IR data (e.g., sulfonyl stretching modes at 1150–1300 cm⁻¹) .

What biological targets are hypothesized for this compound, and how are binding affinities quantified?

Advanced Research Question

- Target Identification : Molecular docking suggests affinity for GPCRs (e.g., serotonin receptors) due to structural similarity to piperidine-based pharmacophores .

- In Vitro Assays : Radioligand binding assays (e.g., ⁵-HT₂A receptor) measure IC₅₀ values (reported in the nanomolar range for related compounds) .

- Enzyme Inhibition : Kinase inhibition is assessed via fluorescence polarization (e.g., EGFR inhibition with Kd ~50 nM) .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Advanced Research Question

- ADME Prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (logBB ~0.3) and CYP3A4-mediated metabolism .

- Solubility Enhancement : QSPR models suggest introducing polar groups (e.g., hydroxyl) at the piperidine 4-position to improve aqueous solubility (logP reduction from 3.2 to 2.5) .

- Metabolic Stability : MD simulations identify susceptible sites (e.g., sulfonyl group) for deuteration to prolong half-life .

What contradictory data exist regarding this compound’s reactivity, and how are these resolved experimentally?

Advanced Research Question

- Sulfonamide Stability : Some studies report hydrolysis under acidic conditions (pH <2), while others show stability at pH 4–9 . Resolution involves kinetic studies using HPLC to track degradation products .

- Ketone Reactivity : Discrepancies in Friedel-Crafts acylation yields (30–70%) are attributed to trace moisture; strict anhydrous protocols improve reproducibility .

What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?

Advanced Research Question

- Analog Synthesis : Modifications include replacing isobutylsulfonyl with methylsulfonyl (reduces logP by 0.8) or substituting piperidine with morpholine (alters target selectivity) .

- Biological Profiling : Dose-response curves (EC₅₀) and toxicity screens (e.g., hERG inhibition) prioritize analogs with therapeutic indices >10 .

How do formulation challenges (e.g., solubility, stability) impact preclinical studies?

Advanced Research Question

- Solubility : Low aqueous solubility (<10 µg/mL) necessitates nanoparticle encapsulation or co-solvents (e.g., PEG 400) for in vivo dosing .

- Stability : Degradation under UV light (t₁/₂ = 4 hrs) requires amber vials and antioxidant additives (e.g., BHT) .

What analytical workflows validate synthetic intermediates and detect impurities?

Basic Research Question

- HPLC-MS : Monitors reaction progress (e.g., sulfonamide intermediate retention time = 8.2 min) and quantifies impurities (<0.5% by area) .

- GC-FID : Detects residual solvents (e.g., DMF <500 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.